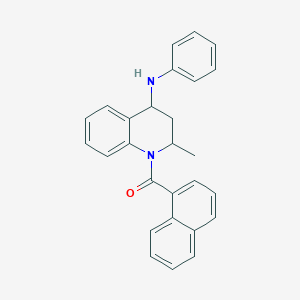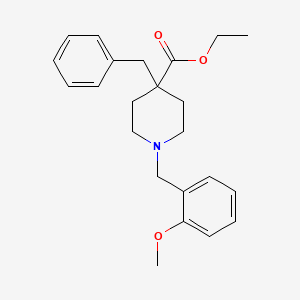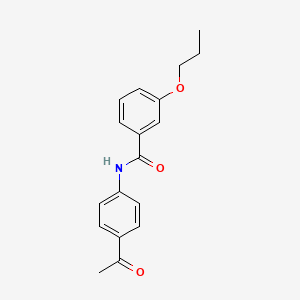![molecular formula C14H20N2OS B5231604 2,2-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}propanamide](/img/structure/B5231604.png)
2,2-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}propanamide, commonly known as DPC, is a chemical compound that has gained significant attention in scientific research. This compound is known for its unique biochemical and physiological properties, making it a valuable tool for various applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
DPC acts as a reversible inhibitor of proteases by binding to the active site of the enzyme. It forms a covalent bond with the catalytic residue of the enzyme, thereby blocking its activity. The inhibition of protease activity by DPC has been shown to have a significant impact on various physiological processes, including cancer metastasis, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
DPC has been shown to have various biochemical and physiological effects, including the inhibition of cell migration and invasion, the induction of apoptosis, and the reduction of inflammation. It has also been shown to have a neuroprotective effect by inhibiting the activity of proteases involved in the degradation of neuronal proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using DPC in lab experiments is its high specificity towards proteases. It also has a reversible mechanism of action, making it a valuable tool for studying the function of various enzymes. However, DPC has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Direcciones Futuras
There are several future directions for the use of DPC in scientific research. One of the areas of interest is the development of DPC-based inhibitors for the treatment of various diseases, including cancer and neurodegeneration. Another area of interest is the use of DPC in the study of protease activity in complex biological systems, such as the extracellular matrix. Further research is also needed to explore the potential of DPC as a tool for the study of enzyme function and regulation.
Conclusion:
In conclusion, DPC is a valuable tool for scientific research due to its unique biochemical and physiological properties. Its high specificity towards proteases and reversible mechanism of action make it a valuable tool for studying the function of various enzymes. DPC has significant potential for the development of novel therapeutics for the treatment of various diseases, including cancer and neurodegeneration. Further research is needed to explore the full potential of DPC in scientific research.
Métodos De Síntesis
The synthesis of DPC involves the reaction of N-(2-phenylethyl)thiourea with 2,2-dimethylpropionyl chloride in the presence of a base such as sodium hydroxide. The reaction yields DPC as a white crystalline solid with a melting point of 121-123°C.
Aplicaciones Científicas De Investigación
DPC has been extensively used in scientific research as a tool to study the function of various proteins and enzymes. It has been shown to inhibit the activity of various proteases, such as cathepsin B, H, and L, which play a crucial role in the degradation of extracellular matrix proteins. DPC has also been used to study the function of serine proteases, such as trypsin and chymotrypsin, which are involved in various physiological processes, including blood coagulation and digestion.
Propiedades
IUPAC Name |
2,2-dimethyl-N-(2-phenylethylcarbamothioyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-14(2,3)12(17)16-13(18)15-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVWKOHVYHAYJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231540.png)



![4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate](/img/structure/B5231570.png)
![3-(4-chlorobenzyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5231574.png)

![1,5-dimethyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5231581.png)
![2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid](/img/structure/B5231588.png)


![N-(3-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5231600.png)
![1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione](/img/structure/B5231614.png)
![1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5231621.png)